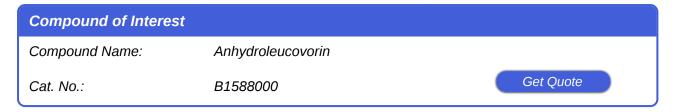


Anhydroleucovorin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a critical intermediate in one-carbon metabolism. As a derivative of tetrahydrofolate, it plays a pivotal role in the transfer of one-carbon units required for the biosynthesis of purines and thymidylate, essential building blocks of DNA and RNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of **anhydroleucovorin**. Detailed experimental protocols for its synthesis and characterization, along with an examination of its role in key metabolic pathways, are presented to support further research and drug development efforts in oncology and related fields.

Chemical Structure and Identification

Anhydroleucovorin is a complex heterocyclic molecule derived from folic acid. Its structure is characterized by a pteridine ring system linked to a p-aminobenzoyl glutamate moiety. The defining feature is the methenyl bridge between the N5 and N10 nitrogen atoms of the tetrahydrofolate backbone.



Identifier	Value
IUPAC Name	(S)-2-(4-((R)-3-amino-1-oxo-1,4,5,6,6a,7-hexahydroimidazo[1,5-f]pteridin-8-ium-8-yl)benzamido)-4-carboxybutanoate
Synonyms	5,10-Methenyltetrahydrofolate, 5,10-CH=THF, Anhydroleucovorin A
CAS Number	7444-29-3
Chemical Formula	C20H21N7O6
Molecular Weight	455.43 g/mol
InChI Key	MEANFMOQMXYMCT-OLZOCXBDSA-N
SMILES	O=C1C2=C(NC(N)=N1)NC[C@]3(N2C= INVALID-LINKC4=CC=C(C=C4)C(N INVALID-LINKC([O-])=O)[H]

Physicochemical Properties

The physicochemical properties of **anhydroleucovorin** are crucial for its handling, formulation, and biological activity. While some data is available from commercial suppliers, comprehensive experimental values for properties like melting point and pKa remain to be definitively published in peer-reviewed literature.

Property	Value/Description
Appearance	Solid powder
Solubility	Soluble in DMSO.[1] Limited solubility in water.
Stability	Stable for short periods at ambient temperature. For long-term storage, -20°C is recommended. [1]

Biological Role and Mechanism of Action



Anhydroleucovorin is a central player in the folate-mediated one-carbon metabolism pathway. It is not directly used in biosynthetic reactions but serves as a key intermediate for the generation of other essential folate cofactors.

Formation of Anhydroleucovorin

Anhydroleucovorin is primarily produced from 5,10-methylenetetrahydrofolate through the action of methylenetetrahydrofolate dehydrogenase (MTHFD). This reaction can be dependent on either NAD⁺ or NADP⁺. It can also be generated from 5-formiminotetrahydrofolate, an intermediate in histidine catabolism, by the enzyme formiminotransferase cyclodeaminase.

Conversion to 10-Formyltetrahydrofolate

Anhydroleucovorin is a substrate for methenyltetrahydrofolate cyclohydrolase, which catalyzes its conversion to 10-formyltetrahydrofolate.[2] 10-Formyltetrahydrofolate is a crucial one-carbon donor for two key steps in de novo purine biosynthesis, providing the formyl groups for the C2 and C8 positions of the purine ring.

Role in Folate Metabolism

The interconversion of these folate derivatives is tightly regulated to meet the cellular demands for nucleotide synthesis and other methylation reactions. The central position of **anhydroleucovorin** highlights its importance in maintaining the balance of the folate pool.



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Core Folate Metabolism Pathway Involving **Anhydroleucovorin**.

Experimental Protocols



Synthesis of Anhydroleucovorin (5,10-Methenyltetrahydrofolate)

A common method for the synthesis of **anhydroleucovorin** involves the acidic treatment of leucovorin (5-formyltetrahydrofolate).

Materials:

- Leucovorin (Calcium salt)
- Hydrochloric acid (HCl), 1 M
- Ascorbic acid
- Argon or Nitrogen gas
- Deionized water, deoxygenated

Procedure:

- Dissolve leucovorin in deoxygenated water containing a small amount of ascorbic acid as an antioxidant.
- Under an inert atmosphere (argon or nitrogen), carefully add 1 M HCl dropwise while stirring until the pH reaches approximately 2.0.
- The conversion to anhydroleucovorin is rapid and can be monitored spectrophotometrically by the appearance of a characteristic absorbance maximum around 350 nm.
- The product can be precipitated and collected, or the acidic solution can be used directly for subsequent reactions, such as the synthesis of 10-formyltetrahydrofolate.

Characterization of Anhydroleucovorin

4.2.1. UV-Vis Spectroscopy

Protocol: Dissolve the anhydroleucovorin sample in a suitable acidic buffer (e.g., 0.1 M
 HCl). Record the UV-Vis spectrum from 200 to 400 nm.



- Expected Result: A characteristic absorbance maximum is observed at approximately 350 nm.
- 4.2.2. High-Performance Liquid Chromatography (HPLC)
- Protocol:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
 - Detection: UV detector set at 350 nm.
 - Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
- Expected Result: A single major peak corresponding to anhydroleucovorin. The retention time will depend on the specific HPLC conditions.
- 4.2.3. Mass Spectrometry (MS)
- Protocol:
 - Ionization: Electrospray ionization (ESI) is commonly used.
 - Analysis: High-resolution mass spectrometry (HRMS) to determine the exact mass.
- Expected Result: The protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the calculated exact mass of **anhydroleucovorin** (456.1635).
- 4.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
- · Protocol:
 - Solvent: A deuterated acidic solvent (e.g., D2O with DCI) is required to maintain stability.
 - Spectra: Acquire ¹H and ¹³C NMR spectra.



• Expected Result: The spectra will be complex due to the molecule's intricate structure. Specific chemical shifts will be indicative of the pteridine ring, the p-aminobenzoyl group, and the glutamate moiety, with characteristic signals for the methenyl bridge.

Clinical Relevance and Applications

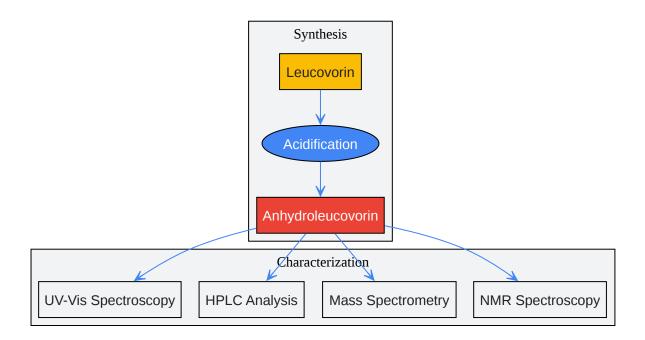
Anhydroleucovorin itself is not typically administered as a drug. However, its precursor, leucovorin (folinic acid), is a clinically important medication. Leucovorin is used in "rescue" therapy to counteract the toxic effects of high-dose methotrexate, an antifolate cancer chemotherapy agent.[3] It is also used in combination with 5-fluorouracil to enhance its cytotoxic effects in the treatment of colorectal cancer. Understanding the metabolism of leucovorin to **anhydroleucovorin** and other active folates is crucial for optimizing these therapeutic regimens.

Deficiencies in the enzymes involved in **anhydroleucovorin** metabolism can lead to rare genetic disorders affecting folate metabolism, resulting in a range of clinical manifestations.

Summary and Future Directions

Anhydroleucovorin is a vital intermediate in the intricate network of folate metabolism. Its chemical properties and biological functions are of significant interest to researchers in biochemistry, pharmacology, and drug development. While much is known about its role in one-carbon transfer, further research is needed to fully elucidate the regulation of its metabolism and its potential as a target for therapeutic intervention. The development of more detailed and standardized experimental protocols for its synthesis and characterization will be instrumental in advancing our understanding of this important molecule.





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General Experimental Workflow for **Anhydroleucovorin**.

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